molecular formula C20H22N2O6S B2826220 6-ethyl 3-methyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-07-8

6-ethyl 3-methyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2826220
CAS No.: 864926-07-8
M. Wt: 418.46
InChI Key: RLZDLEJFLLERSY-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₆N₂O₄S Average Mass: 284.330 g/mol Monoisotopic Mass: 284.083078 g/mol ChemSpider ID: 2042123 Key Features:

  • Core Structure: A thieno[2,3-c]pyridine scaffold fused with a thiophene ring, providing a rigid heterocyclic framework.
  • Ethyl and Methyl Ester Groups: At positions 6 and 3, respectively, contributing to lipophilicity and metabolic stability.

This compound is structurally distinct due to its bicyclic thienopyridine system and the presence of a methoxy-substituted benzamide group, which may influence its electronic properties and biological interactions .

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-4-28-20(25)22-9-8-14-15(11-22)29-18(16(14)19(24)27-3)21-17(23)12-6-5-7-13(10-12)26-2/h5-7,10H,4,8-9,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZDLEJFLLERSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the ethyl, methyl, and methoxybenzamido groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the removal of certain functional groups.

Scientific Research Applications

Biological Activities

1. Antibacterial Activity
Research indicates that derivatives of compounds containing the 5-chloro-2-methoxyphenyl group exhibit significant antibacterial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 22.4 to 30.0 µg/mL . This suggests potential applications in developing new antibacterial agents.

2. Neuroprotective Effects
The tetrahydroquinoline component is associated with neuroprotective properties. Studies have shown that compounds in this class can modulate NMDA receptors, which are crucial in synaptic plasticity and neuroprotection against excitotoxicity linked to neurodegenerative diseases . The dual role of such compounds as both antagonists and agonists at different receptor sites highlights their therapeutic potential in treating conditions like Alzheimer's disease.

3. Antidepressant Properties
Emerging evidence suggests that compounds similar to N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide may influence the tryptophan-kynurenine metabolic pathway, which is implicated in mood regulation and depression . By modulating this pathway, the compound could serve as a basis for novel antidepressant therapies.

Case Studies and Research Findings

StudyFocusFindings
Antibacterial ActivitySignificant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae was noted with MICs ranging from 22.4 to 30.0 µg/mL.
NeuroprotectionCompounds with similar structures demonstrated modulation of NMDA receptors, providing neuroprotective effects against excitotoxicity in models of Alzheimer's disease.
Antidepressant PotentialInvestigated the modulation of the tryptophan-kynurenine pathway, suggesting implications for mood regulation and potential antidepressant effects.

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Method (Key Reagents) Reference
6-Ethyl 3-methyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate Thieno[2,3-c]pyridine 3-Methoxybenzamido, ethyl/methyl esters 284.33 Not reported Likely involves cyclization/condensation*
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) Imidazo[1,2-a]pyridine Bromophenyl, cyano, benzyl 550.10 223–225 One-pot reaction with malononitrile
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine Nitrophenyl, phenethyl, cyano 528.47 243–245 Similar to 2c, using ethyl cyanoacetate
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) Thiophene-pyrazole hybrid Amino-hydroxy pyrazole, ethyl ester Not reported Not reported Dioxane, triethylamine, sulfur

Key Observations:

Core Heterocycle Differences: The thieno[2,3-c]pyridine core in the target compound (e.g., rigid thiophene fusion) contrasts with the imidazo[1,2-a]pyridine derivatives (e.g., –6), which have a fused imidazole ring. The latter often exhibit higher molecular weights due to bulky substituents like bromophenyl or nitrophenyl groups . Thiophene-based analogs (e.g., 7b in ) lack the bicyclic pyridine fusion, reducing structural rigidity compared to the target compound .

Substituent Effects: Electron-Withdrawing Groups: Compounds with bromophenyl (2c) or nitrophenyl (1l) groups show elevated melting points (215–245°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) . Methoxybenzamido vs. Cyano: The 3-methoxybenzamido group in the target compound may improve solubility in polar solvents compared to cyano-substituted analogs (e.g., 2c), which are more lipophilic .

In contrast, imidazo[1,2-a]pyridine derivatives (–6) are synthesized via one-pot multicomponent reactions with malononitrile or ethyl cyanoacetate .

Spectroscopic Trends :

  • While NMR data for the target compound is unavailable, imidazo[1,2-a]pyridine derivatives (e.g., 2c) show characteristic downfield shifts for protons adjacent to electron-withdrawing groups (e.g., δ 8.2–8.5 ppm for nitrophenyl protons) . The 3-methoxy group in the target compound would likely produce a singlet near δ 3.8–4.0 ppm in ¹H NMR .

Biological Activity

The compound 6-ethyl 3-methyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate belongs to the thieno[2,3-c]pyridine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular structure of the compound is characterized by a thieno[2,3-c]pyridine core with substituents that enhance its biological properties. The key features include:

  • Ethyl and methyl groups that contribute to lipophilicity.
  • Methoxybenzamido group , which may influence receptor interactions.

Antitumor Activity

Research indicates that thieno[2,3-c]pyridine derivatives exhibit significant antitumor properties. A study highlighted that derivatives similar to our compound showed promising results against various cancer cell lines due to their ability to inhibit tumor growth and induce apoptosis. The mechanism is thought to involve the modulation of cell signaling pathways related to cancer progression .

Antimicrobial Activity

Thieno[2,3-c]pyridine derivatives have also demonstrated antimicrobial effects. In vitro studies reported that these compounds exhibit activity against a range of bacterial strains, suggesting potential use in treating infections . The specific activity of this compound remains to be fully elucidated.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For example, studies have suggested that similar thieno[2,3-c]pyridine compounds can inhibit enzymes linked to inflammatory responses and cancer metabolism . This inhibition could be crucial for developing therapeutic agents targeting metabolic diseases.

Case Studies

  • Antitumor Efficacy : A comparative study on thieno[2,3-c]pyridine derivatives indicated that modifications at the 2-position significantly enhanced cytotoxicity against breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound .
  • Antimicrobial Testing : A recent investigation evaluated the antimicrobial properties of several thieno derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structural features had minimum inhibitory concentrations (MICs) in the low micromolar range .

Data Tables

Biological ActivityAssessed PropertyResult
AntitumorCytotoxicityHigh efficacy against breast cancer cell lines
AntimicrobialMICLow micromolar range for selected bacterial strains
Enzyme InhibitionSpecific enzymesSignificant inhibition observed

Q & A

Q. What are the common synthetic routes for preparing 6-ethyl 3-methyl 2-(3-methoxybenzamido)-thieno[2,3-c]pyridine derivatives?

  • Methodological Answer : The synthesis typically involves a multi-step process: (i) Core formation : Cyclization of thiophene and pyridine precursors to construct the thieno[2,3-c]pyridine scaffold. (ii) Amidation : Introduction of the 3-methoxybenzamido group via coupling reactions (e.g., using HATU or EDC as coupling agents). (iii) Esterification : Alkylation or transesterification to install ethyl and methyl carboxylate groups. (iv) Purification : Column chromatography or recrystallization to isolate the product. Reaction conditions (temperature, solvent, pH) are critical for yield optimization .

Q. How is the compound’s structure confirmed after synthesis?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : To verify hydrogen/carbon environments and substituent positions.
  • HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation.
  • IR Spectroscopy : To identify functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹).
    Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to mitigate inhalation risks.
  • Store in a cool, dry environment away from ignition sources (flammable esters).
    Safety protocols align with guidelines for similar thienopyridine derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous NMR peaks) be resolved during structural analysis?

  • Methodological Answer :
  • Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals and confirm connectivity.
  • Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian).
  • Use X-ray crystallography for absolute configuration determination if crystals are obtainable .

Q. What strategies optimize reaction yields for the 3-methoxybenzamido substitution?

  • Methodological Answer :
  • Screen coupling agents (e.g., HATU vs. DCC) to enhance amide bond formation efficiency.
  • Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps).
  • Employ design of experiments (DoE) to identify critical parameters (temperature, stoichiometry) .

Q. How can computational methods predict the compound’s biological targets?

  • Methodological Answer :
  • Use molecular docking (AutoDock, Glide) to screen against protein databases (e.g., kinase or GPCR targets).
  • Perform MD simulations to assess binding stability and ligand-protein interactions.
  • Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH stability : Incubate in buffers (pH 2–8) and monitor degradation via HPLC.
  • Plasma stability : Assess metabolic breakdown using rat or human plasma.
  • Light/heat stress tests : Expose to 40°C/75% RH or UV light to identify degradation pathways .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental HRMS data?

  • Methodological Answer :
  • Recheck isotopic pattern calculations (e.g., using Bruker DataAnalysis).
  • Confirm sample purity via HPLC; impurities can skew mass signals.
  • Consider alternative adducts (e.g., [M+Na]+ vs. [M+H]+) during data interpretation .

Q. What if biological assay results conflict with computational predictions?

  • Methodological Answer :
  • Re-evaluate force field parameters in docking studies (e.g., solvent effects, protonation states).
  • Test metabolites or degradation products for off-target activity.
  • Use orthogonal assays (e.g., fluorescence polarization alongside SPR) to confirm binding .

Methodological Tools and Resources

  • Synthetic Optimization : ICReDD’s computational-experimental feedback loop reduces trial-and-error in reaction design .
  • Structural Elucidation : Combine NMR, HRMS, and crystallography for high-confidence characterization .
  • Biological Profiling : Integrate docking, SPR, and MD simulations for target validation .

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